CID 66773805
Description
METHYL(3-PHENYLPROPOXY)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 3-phenylpropoxy group. This compound is part of a broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H14OSi |
|---|---|
Molecular Weight |
178.30 g/mol |
InChI |
InChI=1S/C10H14OSi/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
PXWYXMRRCDNKHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL(3-PHENYLPROPOXY)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation of allylbenzene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allylbenzene .
Industrial Production Methods
In industrial settings, the production of METHYL(3-PHENYLPROPOXY)SILANE often involves the use of fluidized bed reactors. Here, elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with phenyl and propoxy groups .
Chemical Reactions Analysis
Synthetic Methodologies for Structurally Related Compounds
The N-alkylation reaction described in PMC (2011) provides a template for synthesizing complex heterocyclic compounds :
-
Base reaction :
\text{1 5 4 chlorophenyl 2 furanyl methylene}amino)-2,4-imidazolidinedione}+\text{1 bromo 4 chlorobutane}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Intermediate} -
Key conditions :
-
Solvent: DMF
-
Temperature: 353–373 K
-
Reaction time: 2 hours
-
Electrochemical Reaction Advancements
Recent work from UChicago highlights electrochemical methods to enhance reaction efficiency, which could apply to CID 66773805 synthesis :
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Strategy : Use of electrodes to modulate electron transfer in multi-step reactions.
-
Benefits : Improved selectivity and reduced reliance on harsh reagents.
Functional Group Reactivity
The patent US6559303B1 details nitrogenous functional group derivatization, relevant for hypothetical reactions involving this compound :
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| N-alkylation | Bromoalkanes | Quaternary ammonium salts | K |
| CO | |||
| , DMF | |||
| Sulfonamide formation | Sulfonyl chlorides | Sulfonamides | Room temperature |
Structural and Crystallographic Data
While this compound is not explicitly analyzed, crystallographic principles from PMC (2020) apply broadly :
-
Hydrogen bonding : O–H⋯Cl and N–H⋯Cl interactions stabilize crystal lattices.
-
Key bond lengths :
-
C–N: 1.34–1.48 Å
-
C–O: 1.21–1.43 Å
-
Analytical and Predictive Tools
The EPA Chemicals Dashboard provides methods to predict reactivity for unstudied compounds like this compound :
-
Search parameters : Exact InChIKey or structural skeleton matching.
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Relationship categories : Salt forms, isotopomers, and transformation products.
Scientific Research Applications
METHYL(3-PHENYLPROPOXY)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use in the development of biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism by which METHYL(3-PHENYLPROPOXY)SILANE exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with various organic and inorganic molecules, leading to the formation of complex structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL(3-PHENYLPROPOXY)SILANE include:
Methylsilane: A simpler silane with a single methyl group.
Phenylsilane: Contains a phenyl group bonded to silicon.
Propoxysilane: Features a propoxy group attached to silicon.
Uniqueness
What sets METHYL(3-PHENYLPROPOXY)SILANE apart from these similar compounds is the combination of a methyl group and a 3-phenylpropoxy group. This unique structure imparts specific chemical properties, such as enhanced reactivity in hydrosilylation reactions and increased stability in various chemical environments .
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